molecular formula C22H27NO2.ClH<br>C22H28ClNO2 B1207851 2-(6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethanone hydrochloride CAS No. 63990-84-1

2-(6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethanone hydrochloride

Cat. No.: B1207851
CAS No.: 63990-84-1
M. Wt: 373.9 g/mol
InChI Key: MKMYPTLXLWOUSO-SXWPHCFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethanone hydrochloride is a useful research compound. Its molecular formula is C22H27NO2.ClH and its molecular weight is 373.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 g dissolves in 40 ml water, 12 ml alc; very sol in chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757421. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

TWO NATURAL ALKALOIDS, NICOTINE & LOBELINE, OWE MUCH OF THEIR PHARMACOLOGICAL ACTIVITY TO THEIR ACTIONS AT AUTONOMIC GANGLIA. ... LOBELINE HAS MANY OF THE SAME ACTIONS IN THE BODY AS NICOTINE BUT IS LESS POTENT. /LOBELINE/
... Lobeline ... resembles nicotine and coniine in its action, causing first stimulation then paralysis of autonomic ganglia. /Lobeline/

Properties

CAS No.

63990-84-1

Molecular Formula

C22H27NO2.ClH
C22H28ClNO2

Molecular Weight

373.9 g/mol

IUPAC Name

2-[(2S,6R)-6-[(2R)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone;hydrochloride

InChI

InChI=1S/C22H27NO2.ClH/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;/h2-7,9-12,19-21,24H,8,13-16H2,1H3;1H/t19-,20+,21-;/m1./s1

InChI Key

MKMYPTLXLWOUSO-SXWPHCFWSA-N

Isomeric SMILES

CN1[C@H](CCC[C@H]1CC(=O)C2=CC=CC=C2)C[C@H](C3=CC=CC=C3)O.Cl

SMILES

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.Cl

Canonical SMILES

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.Cl

Color/Form

ROSETTES OF SLENDER NEEDLES FROM ALC

melting_point

178-180 °C

90-69-7
134-63-4
63990-84-1

Pictograms

Acute Toxic

solubility

1 G DISSOLVES IN 40 ML WATER, 12 ML ALC;  VERY SOL IN CHLOROFORM

Origin of Product

United States

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